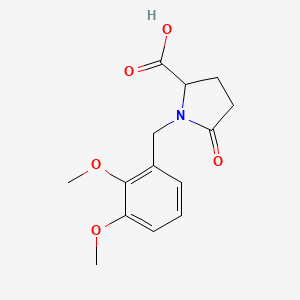
1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxybenzyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-dimethoxybenzyl chloride with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzyl alcohol: This compound shares the dimethoxybenzyl group but lacks the pyrrolidine ring, resulting in different chemical properties and applications.
2,3-Dimethoxybenzyl chloride: Similar in structure but with a chloride group instead of the carboxylic acid, leading to different reactivity and uses.
N-(6-Bromo-2,3-dimethoxybenzyl)-1,3-benzodioxole-5-amine: This compound has a similar benzyl group but includes additional functional groups, making it suitable for different biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-19-11-5-3-4-9(13(11)20-2)8-15-10(14(17)18)6-7-12(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18) |
InChI Key |
HOFDYWVKYYBZCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


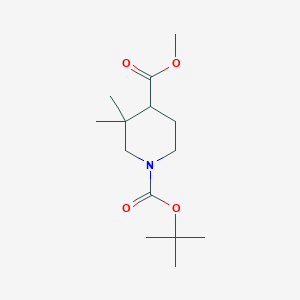
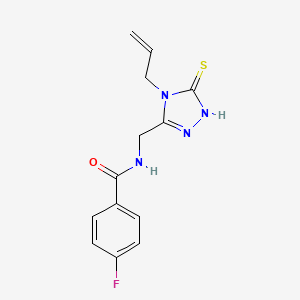
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
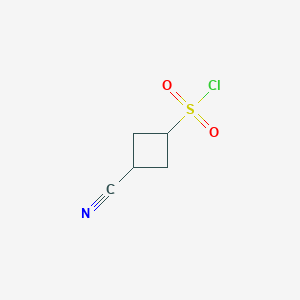

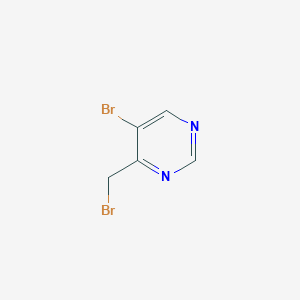
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)
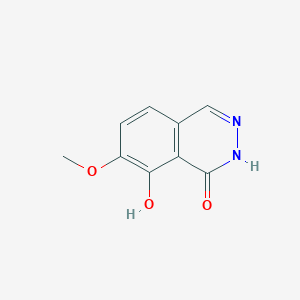
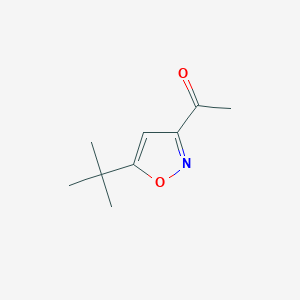
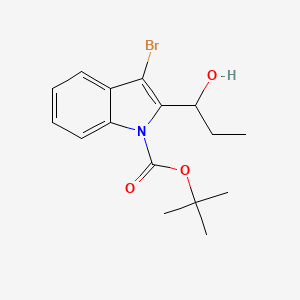
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
